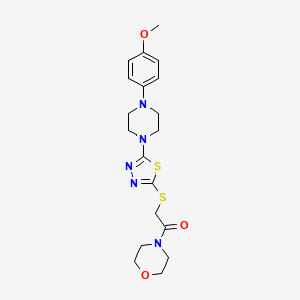

2-((5-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . The compound with the best AChE activity was found to carry a p-methylphenyl group .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Unfortunately, specific structural details for this exact compound are not available .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. Unfortunately, specific reaction details for this exact compound are not available .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, specific property details for this exact compound are not available .Applications De Recherche Scientifique

Antimicrobial Applications

Research has demonstrated the synthesis and antimicrobial activities of derivatives related to the mentioned compound. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, showing good to moderate antimicrobial activities against tested microorganisms, which suggests the potential use of the compound in developing antimicrobial agents (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, showing high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities. This indicates the compound’s relevance in the development of new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Anticancer Activity

Shi et al. (2016) reported the synthesis of thiosemicarbazone derivatives under microwave irradiation, which were tested for their anticancer activity in vitro against various human cancer cell lines. Some compounds exhibited moderate anticancer activity, highlighting the compound’s potential in anticancer drug development (Shi et al., 2016).

Antitubercular Activity

The novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and evaluated for their antitubercular activity. This research demonstrates the compound’s potential as a scaffold for developing new antitubercular agents (Badiger et al., 2013).

Antimycobacterial Activity

Sathe et al. (2011) synthesized and evaluated the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds, showing promising results. This suggests the utility of the compound in creating antimycobacterial agents (Sathe et al., 2011).

Mécanisme D'action

Target of action

Compounds with a piperazine moiety have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of action

The interaction of these compounds with alpha1-adrenergic receptors can lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical pathways

The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of compounds with a piperazine moiety have been studied. Some of these compounds have shown an acceptable pharmacokinetic profile .

Result of action

The interaction of these compounds with alpha1-adrenergic receptors can lead to various physiological effects depending on the specific receptor subtype they interact with and the tissue in which these receptors are expressed .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S2/c1-26-16-4-2-15(3-5-16)22-6-8-24(9-7-22)18-20-21-19(29-18)28-14-17(25)23-10-12-27-13-11-23/h2-5H,6-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQBVQZDFCAIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2536195.png)

![Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2536199.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2536201.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2536203.png)

![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2536208.png)

![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/no-structure.png)